Piperidine

Catalog No.
S6643413
CAS No.
110-89-4
M.F
C5H11N
CH2(CH2)4NH
M. Wt
85.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine

CAS Number

110-89-4

Product Name

Piperidine

IUPAC Name

piperidine

Molecular Formula

C5H11N
CH2(CH2)4NH

Molecular Weight

85.15 g/mol

InChI

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2

InChI Key

NQRYJNQNLNOLGT-UHFFFAOYSA-N

SMILES

C1CCNCC1

solubility

Miscible (NTP, 1992)
Miscible in ethanol; soluble in ethyl ether, acetone, benzene, chloroform
Miscible in water
1000 mg/mL at 20 °C
Solubility in water: miscible
Soluble in water, ether
Soluble (in ethanol)

Canonical SMILES

C1CCNCC1

The exact mass of the compound Piperidine (Peptide Grade), 99% is 85.089149355 g/mol and the complexity rating of the compound is 30.9. The solubility of this chemical has been described as miscible (ntp, 1992)11.74 mmiscible in ethanol; soluble in ethyl ether, acetone, benzene, chloroformmiscible in water1000 mg/ml at 20 °csolubility in water: misciblesoluble in water, ethersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Piperidine is a cyclic secondary amine (hexahydropyridine) widely utilized as a versatile base, nucleophile, and organocatalyst in chemical manufacturing. Featuring a six-membered ring structure, it possesses a conjugate acid pKa of approximately 11.3 and a boiling point of 106 °C, allowing for straightforward removal via evaporation under reduced pressure. In industrial and laboratory procurement, piperidine is most prominently recognized as the gold-standard reagent for fluorenylmethyloxycarbonyl (Fmoc) deprotection in Solid-Phase Peptide Synthesis (SPPS), where it efficiently deprotonates the protecting group and irreversibly traps the resulting dibenzofulvene byproduct . Beyond peptide chemistry, its optimal balance of nucleophilicity and strong basicity makes it a highly reliable catalyst for Knoevenagel condensations and a preferred base in various cross-coupling reactions.

Attempting to substitute piperidine with closely related cyclic amines frequently compromises reaction kinetics or product purity. Replacing piperidine with morpholine introduces an electronegative oxygen atom into the ring, which exerts a strong inductive effect that drops the pKa to ~8.4; this significantly weaker basicity leads to sluggish reaction rates, incomplete Fmoc deprotection, and the need for yield-reducing thermal forcing [1]. Conversely, substituting piperidine with the five-membered pyrrolidine provides similar basicity but excessive nucleophilicity. In SPPS workflows, pyrrolidine aggressively attacks aspartic acid residues, driving severe aspartimide formation and off-target pyrrolidide adducts that ruin peptide yields and complicate downstream purification [2]. Consequently, piperidine remains the strict procurement requirement for processes demanding rapid deprotonation balanced with controlled nucleophilicity.

Basicity Advantage Over Morpholine

The presence of the oxygen atom in morpholine exerts a strong electron-withdrawing inductive effect, significantly reducing the electron density on its nitrogen. Consequently, the conjugate acid of piperidine exhibits a pKa of approximately 11.3, making it roughly three orders of magnitude more basic than morpholine (pKa ~8.4) [1]. This thermodynamic advantage allows piperidine to efficiently drive base-catalyzed deprotonation steps at room temperature, whereas morpholine fails to achieve comparable kinetics without aggressive heating.

Evidence DimensionConjugate Acid pKa (Basicity)
Target Compound DataPiperidine: pKa ~11.3
Comparator Or BaselineMorpholine: pKa ~8.4
Quantified Difference~1000-fold higher basicity for piperidine
ConditionsAqueous standard conditions

Ensures rapid and complete deprotonation in base-catalyzed syntheses, whereas morpholine often requires yield-reducing extended reaction times or heating.

Pyrrolidine Side Reactions in SPPS

While pyrrolidine shares a similar pKa to piperidine, its reduced steric hindrance makes it an overly aggressive nucleophile during Fmoc deprotection. In comparative SPPS studies, substituting piperidine with pyrrolidine in DMF led to massive off-target pyrrolidide formation (up to 69%) and exacerbated aspartimide-related sequence degradation [1]. Piperidine provides the optimal steric profile to trap the dibenzofulvene byproduct without excessively attacking sensitive peptide bonds.

Evidence DimensionAmide-adduct side-product formation
Target Compound DataPiperidine: Moderate, controlled side-product profile
Comparator Or BaselinePyrrolidine: Up to 69% pyrrolidide formation in DMF
Quantified DifferencePyrrolidine causes severe nucleophilic sequence degradation compared to piperidine
ConditionsFmoc-removal in DMF during synthesis of aspartic acid-containing peptides

Prevents catastrophic yield loss and complex purification bottlenecks when manufacturing sensitive, aggregation-prone peptide sequences.

Fmoc Cleavage Kinetics and Workflow Fit

In automated Solid-Phase Peptide Synthesis (SPPS), 20% piperidine in DMF is the universal gold standard because it perfectly balances basicity (for rapid Fmoc removal) and nucleophilicity (to irreversibly trap the highly reactive dibenzofulvene byproduct). Weaker bases like morpholine result in sluggish deprotection requiring elevated temperatures, while alternative diamines like piperazine require complex solvent mixtures (e.g., with ethanol) to prevent precipitation .

Evidence DimensionFmoc Deprotection Efficiency and Workflow Compatibility
Target Compound DataPiperidine: 10-20 min complete cleavage at RT (20% in DMF)
Comparator Or BaselineMorpholine: Slower, requires extended time/heat; Piperazine: Requires complex solvent mixtures
Quantified DifferencePiperidine achieves rapid RT cleavage without co-solvent precipitation issues
ConditionsStandard automated SPPS protocols

Guarantees seamless integration into standard automated peptide synthesizers without the need for custom solvent heating or prolonged cycle times.

Automated Solid-Phase Peptide Synthesis (SPPS)

Piperidine is the mandatory procurement choice for Fmoc deprotection in SPPS. Its specific pKa (~11.3) and steric profile allow it to rapidly cleave the Fmoc protecting group and trap the dibenzofulvene byproduct at room temperature, while avoiding the severe aspartimide and pyrrolidide side-reactions caused by pyrrolidine .

Organocatalysis in Knoevenagel Condensations

In the synthesis of cinnamic acids and other α,β-unsaturated compounds, piperidine acts as a highly efficient organocatalyst. Its basicity is vastly superior to morpholine, allowing for faster reaction kinetics and higher yields in the condensation of aldehydes with active methylene compounds [1].

Active Pharmaceutical Ingredient (API) Precursor Synthesis

Piperidine is widely utilized as a building block and solvent-base in cross-coupling reactions (e.g., Sonogashira couplings). Its boiling point of 106 °C ensures that excess reagent can be easily removed via evaporation under reduced pressure during downstream API purification, streamlining the manufacturing process .

Physical Description

Piperidine appears as a clear colorless liquid with a pepper-like odor. Less dense than water, but miscible in water. Will float on water. Flash point 37 °F. Melting point -15.8 °F (-9 °C). Boiling point 222.8 °F (106 °C). May severely irritate skin and eyes. May be toxic by ingestion and inhalation. Vapors heavier than air. Used to make rubber and as a solvent.
Liquid
Colorless liquid with an amine odor; [HSDB]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to pale yellow liquid; Ammoniacal, fishy, nauseating aroma

Color/Form

CLEAR, COLORLESS LIQUID

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

85.089149355 g/mol

Monoisotopic Mass

85.089149355 g/mol

Boiling Point

223 °F at 760 mmHg (EPA, 1998)
106 °C at 760 mm Hg
106.00 to 107.00 °C. @ 760.00 mm Hg
106 °C

Flash Point

37.4 to 61 °F (EPA, 1998)
61 °F (16 °C) (closed cup)
16 °C c.c.

Heavy Atom Count

6

Taste

BURNING PEPPERY TASTE

Vapor Density

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
3.0 (Air = 1)
Relative vapor density (air = 1): 3.0

Density

0.8622 at 68 °F (EPA, 1998) - Less dense than water; will float
0.8622 at 20 °C/4 °C
Relative density (water = 1): 0.86
0.858-0.862

Odor

AMINE-LIKE ODOR
HEAVY, SWEET, FLORAL, ANIMAL ODOR
Odor of pepper

Odor Threshold

Odor threshold <2 ppm by volume

Decomposition

... When heated to decomposition, it emits highly toxic fumes of oxides of /nitrogen oxides/. ... .

Melting Point

16 to 19 °F (EPA, 1998)
-7 °C
-9 °C

UNII

67I85E138Y

Related CAS

89014-30-2

Vapor Pressure

40 mmHg at 84.56 °F (EPA, 1998)
32.1 [mmHg]
VP: 40 mm Hg at 29.2 °C
32.1 mm Hg at 25 °C
Vapor pressure, kPa at 29.2 °C: 5.3

Absorption Distribution and Excretion

... Piperidine is absorbed through the GI tract, through the skin and by inhalation.
It is well absorbed from gastrointestinal tract and absorption through skin is sufficient to produce death in small animals.
Mammals synthesize piperidine in the body, probably from the amino acid lysine. ... Mammals, including humans, excrete piperidine in urine in amounts of several mg/L under physiological conditions.
In hens, 35 to 70% of an injected dose is rapidly excreted unchanged in the urine. ... When injected iv into rats, piperidine disappeared exponentially with a half-life of 20 min. ... In rats most of an ip dose of (3)H piperidine was excreted unchanged.

Metabolism Metabolites

Mammals synthesize piperidine in the body, probably from the amino acid lysine. ... Mammals, including humans, excrete piperidine in urine in amounts of several mg/L under physiological conditions. Piperidine has been demonstrated to undergo oxidative metabolism in vitro in studies on rat liver microsomes. However, in the absence of quantitative data the importance of this metabolic route cannot be assessed.
Piperidine, a strong base, is excreted unchanged, & is normal constituent of urine probably arising from traces of cadaverine formed by intestinal micro-organisms.
In rats most of an ip dose of (3)H piperidine was excreted unchanged. Two major metabolites were identified as 3- and 4-hydroxypiperidine. Both compounds were also found in untreated animals and thus are probably metabolites of piperidine of exogenous or endogenous origin. These metabolites represent a detoxification mechanism, since they lack the potent pharmacological activities of the parent compound.
Metabolic studies of analgesics and anesthetics containing the piperidine ring have demonstrated the occurrence of N-hydroxylation, formation of a 6-oxo-derivative, and C-oxidative ring cleavage. N-nitrosopiperidine has been synthesized from piperidine and sodium nitrite in the gastric contents, isolated stomach and isolated small intestine of rats.

Associated Chemicals

Piperidine hydrochloride;6091-44-7

Wikipedia

Piperidine
Putrescine

Biological Half Life

When injected iv into rats, piperidine disappeared exponentially with a half-life of 20 min.

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

May be obtained from piperine by heating with alcoholic potassium hydroxide, or from 1,5-diaminopentane hydrochloride by cyclization. Usually prepared by electrolytic reduction of pyridine.
Usually prepared by electrolytic reduction of pyridine.
Piperidine and most of its derivatives are easily produced by hydrogenation of the corresponding pyridine derivatives at elevated temperature and pressure over nickel, palladium, or ruthenium catalysts.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Piperidine: ACTIVE
FEMA NUMBER 2908

Analytic Laboratory Methods

DETECTION OF PIPERIDINE WITH CHLORANIL ON TLC.

Storage Conditions

Fireproof. Separated from strong oxidants, acids, incompatible materials See Chemical Dangers.
Store in tightly closed containers in a cool, well vented area away form oxidizers. Where possible, automatically pump liquid from drums or other storage containers to process containers. Sources of ignition such as smoking and open flames are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Whenever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

A study in ddy mice successfully demonstrated that simultaneous administration of nitrite and piperidine led to a marked increase in the incidence of urinary bladder cancer when cholesterol pellets containing piperidine hydrochloride were surgically implanted into the urinary bladder and the rats were given sodium nitrite (0.1%) in their drinking water for 40 weeks. /Piperidine hydrochloride/
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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